3-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one
Description
3-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that includes a benzo[c]chromen-6-one core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
3-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-11-17(23)16(12-22-9-7-21(2)8-10-22)19-18(13)14-5-3-4-6-15(14)20(24)25-19/h3-6,11,23H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZAKFCNECPURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=CC=CC=C3C(=O)O2)CN4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[c]chromen-6-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the piperazine moiety: This step involves the reaction of the intermediate with 4-methylpiperazine under suitable conditions, often using a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups.
Substitution: The piperazine moiety can be substituted with other amines or functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amines, coupling reagents like EDCI or DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce different functional groups.
Scientific Research Applications
3-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
